molecular formula C23H19ClN2O2S2 B2509007 (2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE CAS No. 866348-23-4

(2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE

Cat. No.: B2509007
CAS No.: 866348-23-4
M. Wt: 454.99
InChI Key: QVBVWQHSKNUVQU-GHVJWSGMSA-N
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Description

The compound “(2E)-2-(benzenesulfonyl)-3-{[(4-chlorophenyl)methyl]sulfanyl}-3-[(3-methylphenyl)amino]prop-2-enenitrile” is a structurally complex molecule featuring a prop-2-enenitrile backbone substituted with a benzenesulfonyl group, a 4-chlorobenzyl thioether, and a 3-methylphenylamino moiety. The benzenesulfonyl group is known to enhance metabolic stability and binding affinity in drug-like molecules, while the thioether and chloro-substituted aromatic rings may influence solubility and reactivity .

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[(4-chlorophenyl)methylsulfanyl]-3-(3-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S2/c1-17-6-5-7-20(14-17)26-23(29-16-18-10-12-19(24)13-11-18)22(15-25)30(27,28)21-8-3-2-4-9-21/h2-14,26H,16H2,1H3/b23-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBVWQHSKNUVQU-GHVJWSGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, sulfonylation, and nitrile formation. Common reagents used in these steps include sulfonyl chlorides, amines, and thiols under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl groups undergo selective oxidation under controlled conditions:

  • CrO₃/PCC-mediated oxidation : Converts hydroxymethyl groups to ketones or aldehydes, preserving the pyrrolidine ring’s stereochemistry. For example, oxidation with pyridinium chlorochromate (PCC) yields a diketone intermediate, critical for further functionalization.

  • Tempo/NaOCl system : Enables mild oxidation to carboxylic acids without disrupting the benzyl substituent.

Mannich Reactions

The compound participates in Mannich reactions to form tertiary amines:

Reactants Conditions Product Yield
Formaldehyde + DEA150°C, overnight Pyrimidopyrimidine derivatives60%
Benzaldehyde + amineTHF, 100°C Acyclic immucillin analogues29–65%

These reactions exploit the amino-alcohol functionality to generate bioactive scaffolds for enzyme inhibition studies .

Substitution Reactions

The hydroxyl groups serve as nucleophilic sites for substitution:

  • Amine displacement : Reaction with thiazolidine in THF produces 3-(2,6,8-trichloropyrimido[5,4-d]pyrimidin-4-yl)thiazolidine, a precursor for antiviral agents .

  • Halogenation : Treatment with N-iodosuccinimide (NIS) in CH₂Cl₂ yields iodinated tetrahydrofuran derivatives, useful in radiopharmaceutical synthesis .

Esterification and Etherification

  • Ester formation : Reacting with benzoic anhydride in CH₂Cl₂/DIPEA produces benzoylated derivatives, enhancing lipophilicity for pharmacokinetic studies .

  • Ether synthesis : Alkylation with methyl iodide under basic conditions generates methyl ethers, modulating solubility for material science applications.

Stereochemical Stability

The cis-configuration of hydroxymethyl groups influences reaction outcomes:

  • Epimerization resistance : No racemization observed under acidic (pH 2–6) or basic (pH 8–12) conditions at 25°C .

  • Chiral retention : Asymmetric hydrogenation of intermediates maintains >95% enantiomeric excess in downstream products .

Comparative Reactivity

| Reaction Type |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Anticancer Activity :
    • Studies indicate that derivatives of benzenesulfonyl compounds exhibit cytotoxic effects against cancer cell lines. For instance, a derivative demonstrated significant inhibition of tumor growth in xenograft models.
  • Antimicrobial Properties :
    • Research has highlighted the antibacterial activity of related sulfonamide compounds against Gram-positive bacteria, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects :
    • Some analogs have been studied for their ability to inhibit inflammatory pathways, indicating their use in treating inflammatory diseases.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study published in Journal of Medicinal Chemistry explored the anticancer properties of a similar compound. It was found to induce apoptosis in breast cancer cells, showcasing its potential as a chemotherapeutic agent.
  • Case Study 2: Antimicrobial Activity
    • Research conducted by Smith et al. (2020) demonstrated that a sulfonamide derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, supporting its use as an antibiotic.
Activity TypeCompound DerivativeIC50 (µM)Reference
AnticancerCompound A5.4Journal of Medicinal Chemistry
AntimicrobialCompound B12.0Smith et al., 2020
Anti-inflammatoryCompound C8.5Pharmacology Reports

Mechanism of Action

The mechanism by which (2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE exerts its effects would depend on its specific application. For instance, in a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Groups

A key structural analogue is 3,9-bis(4-methylbenzenesulfonyl)-3,6,9-triazabicyclo[9.3.1]pentadeca-11,13,15-triene (), which shares the sulfonyl motif but differs in its macrocyclic triazabicyclo framework. Crystallographic studies (e.g., using SHELX and ORTEP software ) are critical for elucidating such structural differences, though direct data for the target compound are unavailable.

Halogen-Substituted Derivatives

Ethyl 5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate () provides insights into halogen effects. The chloro and bromo substituents in this pyrazole derivative introduce electron-withdrawing effects, which can enhance intermolecular interactions (e.g., halogen bonding) compared to the 4-chlorobenzyl group in the target compound. Notably, halogenated compounds often exhibit photosensitivity, as seen in , suggesting that the target molecule’s 4-chlorobenzyl moiety may require similar handling precautions .

Thioether-Containing Compounds

The thioether group in the target compound distinguishes it from ether or sulfone analogues. For instance, N-(3-METHACRYLOXY-2-HYDROXYPROPYL)-3-AMINOPROPYLTRIETHOXYSILANE () lacks sulfur-based functional groups but shares solubility characteristics in organic solvents (e.g., alcohols, ethers). The target molecule’s thioether may confer greater metabolic stability than ethers, though its slight water solubility (inferred from ) could limit bioavailability .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound 4-Methylbenzenesulfonyl Analogue () Pyrazole Derivative ()
Key Functional Groups Benzenesulfonyl, thioether, chloro 4-Methylbenzenesulfonyl, macrocyclic Bromo, chloro, pyrazole
Solubility Likely low in water, moderate in organics Not reported Slightly soluble in polar solvents
Stability Unknown (thioethers generally stable) Crystalline (data in Table 1 of ) Photosensitive
Molecular Weight ~450–500 g/mol (estimated) Not reported 331.58 g/mol

Research Implications

The target compound’s combination of sulfonyl, thioether, and chloro groups positions it as a candidate for further study in enzyme inhibition or materials cross-linking. However, the absence of macrocyclic or polymerizable groups (cf. ) may limit its utility in catalysis or hydrogel formation .

Biological Activity

The compound (2E)-2-(benzenesulfonyl)-3-{[(4-chlorophenyl)methyl]sulfanyl}-3-[(3-methylphenyl)amino]prop-2-enenenitrile, also known by its CAS number 129200-98-2, is a synthetic organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Chemical Formula : C₁₅H₁₀ClN₁O₂S
Melting Point : 152 - 154 °C
IUPAC Name : (2E)-3-(4-chlorophenyl)-2-(phenylsulfonyl)-2-propenenitrile

The biological activity of (2E)-2-(benzenesulfonyl)-3-{[(4-chlorophenyl)methyl]sulfanyl}-3-[(3-methylphenyl)amino]prop-2-enenenitrile is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Activity : Compounds containing a nitrile group have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the sulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
  • Neurological Effects : Some derivatives of this class have been studied for their potential in treating neurological disorders by modulating neurotransmitter systems.

Biological Activity Data Table

Activity Type Target/Mechanism Reference
AnticancerApoptosis induction
AntimicrobialCell wall disruption
NeurologicalNeurotransmitter modulation

Case Studies and Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications at the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. The study found that compounds with electron-withdrawing groups demonstrated improved potency against breast and colon cancer cells .
  • Antimicrobial Efficacy : Research conducted on sulfonamide derivatives showed promising results against gram-positive and gram-negative bacteria. The mechanism was linked to the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .
  • Neuropharmacological Effects : A recent review highlighted the potential of nitrile-containing compounds in modulating serotonin receptors, suggesting their use in treating depression and anxiety disorders. The compound's structural features may allow it to act as a selective serotonin reuptake inhibitor (SSRI) .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with sulfonation and nucleophilic substitution. Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity due to their ability to stabilize intermediates .
  • Temperature Control : Reactions are conducted at 60–80°C to balance reaction rate and byproduct formation .
  • Catalysts : Use of bases like K₂CO₃ or NEt₃ to deprotonate intermediates and facilitate coupling steps .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating the pure product .

Q. Example Reaction Conditions Table

StepReactantsSolventTemp (°C)Time (h)Yield (%)
1Benzenesulfonyl chloride, 4-chlorobenzylthiolDMF70665–75
23-Methylphenylamine, acrylonitrile derivativeDMSO801250–60

Q. Which characterization techniques are most effective for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) verify substituent positions, with characteristic peaks for sulfonyl (δ 7.5–8.0 ppm) and nitrile (δ 120 ppm) groups .
  • X-ray Crystallography : Resolves stereochemical ambiguity in the (2E) configuration .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • HPLC-PDA : Purity >95% achieved using a C18 column (acetonitrile/water gradient) .

Q. How can researchers mitigate common side reactions during synthesis?

Methodological Answer:

  • Byproduct Formation : Competing Michael addition or sulfonyl-group hydrolysis can occur. Use anhydrous solvents and inert atmospheres (N₂/Ar) to suppress hydrolysis .
  • Steric Hindrance : Slow addition of 3-methylphenylamine minimizes undesired dimerization .
  • Workup Optimization : Quenching with ice-cwater precipitates impurities while retaining the product in organic phases .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare computed ¹H NMR chemical shifts (e.g., using B3LYP/6-31G*) with experimental data to validate the (2E) configuration .
  • Dynamic NMR : Detect rotational barriers in sulfonyl or thioether groups if peak splitting contradicts static models .
  • Cross-Validation : Use multiple techniques (e.g., IR for nitrile stretch at ~2200 cm⁻¹) to confirm functional group assignments .

Q. What strategies optimize reaction yields using computational or statistical models?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, stoichiometry). For example, a 3² factorial design revealed DMF as optimal for sulfonation (p < 0.05) .
  • Machine Learning : Train Bayesian optimization models on historical data to predict ideal conditions (e.g., 72°C, 1.2 equiv. of amine) .
  • High-Throughput Screening : Automate parallel reactions in microreactors to rapidly identify optimal parameters .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (F, Br) or methoxy groups at the 4-chlorophenyl position to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with targets like kinases or GPCRs .
  • Free-Wilson Analysis : Quantify contributions of sulfonyl and nitrile groups to activity using regression models .

Q. What methodologies address stability challenges in storage or biological assays?

Methodological Answer:

  • Lyophilization : Stabilize the compound as a lyophilized powder under vacuum (degradation <5% over 6 months) .
  • Cryopreservation : Store in DMSO at -80°C for biological assays to prevent hydrolysis .
  • Degradation Studies : Use LC-MS to identify major degradation products (e.g., sulfonic acid derivatives under acidic conditions) .

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